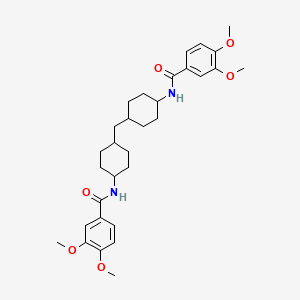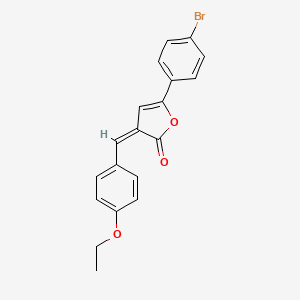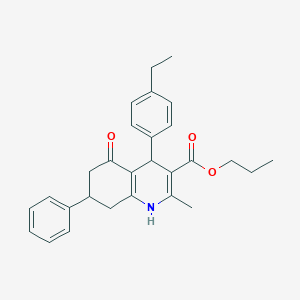![molecular formula C13H18BrNO2S B5112964 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine, also known as BDP, is a chemical compound that has gained significant attention in scientific research. BDP is a piperidine derivative that has a sulfonyl group and a bromophenyl group attached to it. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and proteins. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, which ultimately leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the production of inflammatory cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its potent pharmacological activity. It has been found to exhibit activity against a wide range of pathogens and has the potential to be developed into a novel therapeutic agent. However, one of the limitations of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine. One potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an anticancer agent. Further studies are needed to determine the efficacy and safety of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine in vivo. Another potential direction is the development of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as an antiviral agent. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been shown to exhibit activity against several viruses, including influenza and HIV, and further studies are needed to determine its potential as a therapeutic agent. Additionally, the development of new synthetic routes for 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine involves the reaction of 1,5-dimethylpiperidin-2-one with 4-bromobenzenesulfonyl chloride in the presence of a base. The reaction yields 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine as a white crystalline solid. The synthesis of 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antiviral, antibacterial, and antifungal activities. 1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine has also been shown to inhibit the growth of cancer cells and has the potential to be developed into a novel anticancer agent.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2,6-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRNIGQAALOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)sulfonyl]-2,6-dimethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5112919.png)
![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)


![2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B5112938.png)
![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
